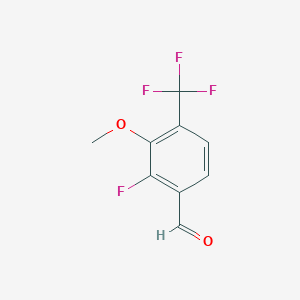

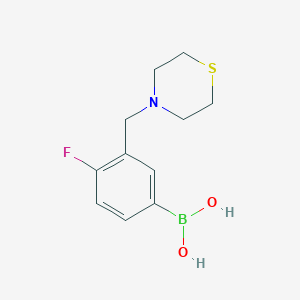

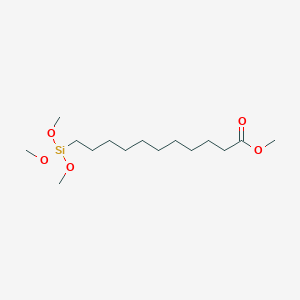

![molecular formula C5H8O2 B6305337 Bicyclo[1.1.1]pentane-1,3-diol CAS No. 1312790-52-5](/img/structure/B6305337.png)

Bicyclo[1.1.1]pentane-1,3-diol

Descripción general

Descripción

Bicyclo[1.1.1]pentane-1,3-diol is an organic compound with the CAS Number: 1312790-52-5 . It has a molecular weight of 100.12 .

Synthesis Analysis

The synthesis of this compound involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day . A haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Molecular Structure Analysis

This compound is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis

The synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes involves azidoheteroarylation of [1.1.1]propellane . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .Physical And Chemical Properties Analysis

This compound has a molecular weight of 100.12 . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Bicyclo[1.1.1]pentane derivatives are crucial in synthetic chemistry for their role as bioisosteres, replacing tert-butyl, internal alkynes, and aryl groups. A significant advancement is the radical acylation of [1.1.1]propellane with aldehydes, providing a straightforward route to bicyclo[1.1.1]pentane ketones, useful in drug discovery (Li, Li, Xu, & Pan, 2022).

The aminoalkylation of [1.1.1]propellane enables direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, streamlining the production of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Enantioselective C–H functionalization of BCPs introduces a novel strategy for accessing chiral substituted BCPs, expanding the scope of BCP applications in pharmaceutical and chemical industries (Garlets et al., 2020).

Novel Syntheses and Functionalization Techniques

The development of methods for synthesizing α-chiral BCPs through asymmetric enolate functionalization has opened up avenues for creating BCP analogues of significant compounds in medicinal chemistry (Wong, Mousseau, Mansfield, & Anderson, 2019).

Selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues represents a significant stride in improving the physicochemical properties of BCPs, aiding in the synthesis of "ortho/meta-substituted" BCPs (Ma, Sloman, Han, & Bennett, 2019).

Selenoether and thioether functionalized bicyclo[1.1.1]pentanes have been efficiently prepared, demonstrating broad functional group compatibility and highlighting the versatility of BCPs (Wu, Xu, Wu, & Zhu, 2020).

Advanced Applications in Medicinal Chemistry and Materials Science

The continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in metallaphotoredox cross-couplings have enhanced the integration of BCP motifs in medicinal chemistry (VanHeyst et al., 2020).

Novel routes to bicyclo[1.1.1]pentan-1-amine highlight the compound's potential in medicinal chemistry, offering scalable and versatile alternatives for synthesis (Goh et al., 2014).

The on-surface synthesis of polyphenylene wires comprising rigid aliphatic bicyclo[1.1.1]pentane isolator units extends BCP applications to materials science, offering insights into their behavior on metal surfaces and in surface architectures (Yang et al., 2023).

Safety and Hazards

While specific safety and hazards information for Bicyclo[1.1.1]pentane-1,3-diol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

While 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings, synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature . The use of mild and metal-free conditions will provide a highly efficient route to construct azide-containing bicyclo[1.1.1]pentane species with various applications in synthetic organic chemistry .

Mecanismo De Acción

Target of Action

Bicyclo[1.1.1]pentane-1,3-diol (BCP) is a bioisostere for para-substituted aromatic rings . It is used in the synthesis of various compounds, including 1,3-disubstituted BCP ketones . The primary targets of BCP are these compounds, where it plays a significant role in their formation and stability.

Mode of Action

BCP interacts with its targets through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters performing an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .

Biochemical Pathways

The biochemical pathways affected by BCP involve the synthesis of 1,3-disubstituted BCP ketones . The downstream effects include the formation of BCP radicals and their subsequent cross-coupling with Breslow intermediate radicals to form disubstituted BCP ketones .

Pharmacokinetics

BCP’s pharmacokinetic properties are influenced by its structure. As a bioisostere for para-substituted aromatic rings, BCP has been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties impact the bioavailability of the drugs, making them more effective and potentially reducing the therapeutic dose required .

Result of Action

The result of BCP’s action is the formation of 1,3-disubstituted BCP ketones . These ketones are important in various fields, including medicinal chemistry, due to their stability and bioisosteric properties .

Action Environment

The action of BCP can be influenced by various environmental factors. For instance, the synthesis of BCP-containing compounds requires specific conditions, such as the presence of certain catalysts and suitable functional group tolerance . Additionally, the stability and efficacy of BCP can be affected by factors such as temperature and pH.

Propiedades

IUPAC Name |

bicyclo[1.1.1]pentane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJPRLIAPQYYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)